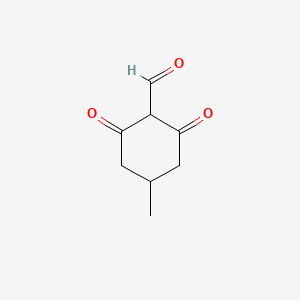
4-Methyl-2,6-dioxocyclohexane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2,6-dioxocyclohexane-1-carbaldehyde is an organic compound with the molecular formula C8H10O3 and a molecular weight of 154.16 g/mol . This compound is characterized by a cyclohexane ring substituted with a methyl group, two keto groups, and an aldehyde group. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,6-dioxocyclohexane-1-carbaldehyde typically involves the condensation of cyclohexane derivatives with appropriate aldehydes. One common method includes the reaction of methyl 2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate with aromatic aldehydes or cyclohex-3-ene-1-carbaldehyde . The reaction is usually carried out in butan-1-ol, characterized by high regioselectivity but low stereoselectivity.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. similar compounds are often synthesized using large-scale organic synthesis techniques involving controlled reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-2,6-dioxocyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The keto groups can be reduced to hydroxyl groups.
Substitution: The methyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and acids (HCl, HBr).
Major Products:
Oxidation: 4-Methyl-2,6-dioxocyclohexane-1-carboxylic acid.
Reduction: 4-Methyl-2,6-dihydroxycyclohexane-1-carbaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-Methyl-2,6-dioxocyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of fine chemicals and as a precursor in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2,6-dioxocyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of imines. The keto groups can participate in nucleophilic addition reactions, making the compound reactive towards nucleophiles. These interactions are crucial in its role as an intermediate in organic synthesis.
Comparación Con Compuestos Similares
- Methyl 2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate
- Cyclohex-3-ene-1-carbaldehyde
- Dimedone (5,5-dimethyl-1,3-cyclohexanedione)
Comparison: 4-Methyl-2,6-dioxocyclohexane-1-carbaldehyde is unique due to the presence of both aldehyde and keto functional groups, which provide a versatile platform for various chemical reactions. Compared to similar compounds, it offers a distinct combination of reactivity and stability, making it valuable in synthetic organic chemistry .
Propiedades
Fórmula molecular |
C8H10O3 |
|---|---|
Peso molecular |
154.16 g/mol |
Nombre IUPAC |
4-methyl-2,6-dioxocyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C8H10O3/c1-5-2-7(10)6(4-9)8(11)3-5/h4-6H,2-3H2,1H3 |
Clave InChI |
VWLVYAQKRCXHEB-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=O)C(C(=O)C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


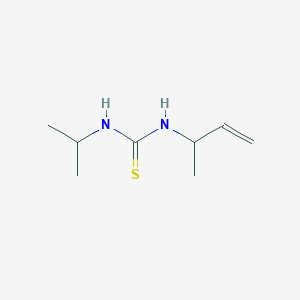
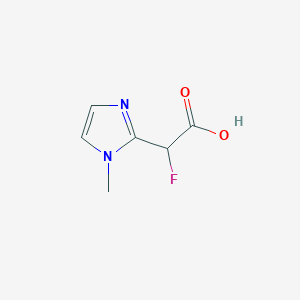
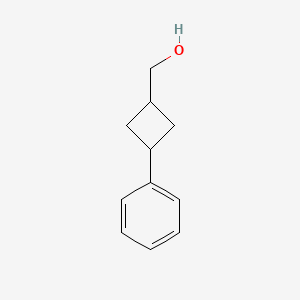


![3-Methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B13069867.png)
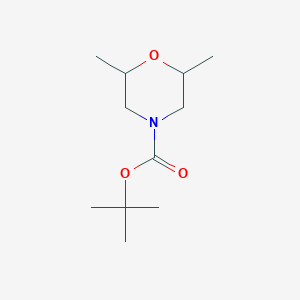
![2-Ethyl-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13069878.png)
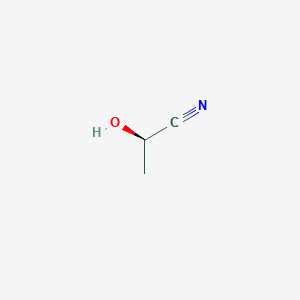

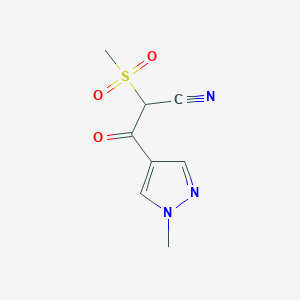

![6-Methyl-1-azaspiro[3.5]nonane](/img/structure/B13069916.png)

